N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline
Description
Chemical Structure: The compound features an (E)-configured nitroethenyl group linked to a benzenesulfonyl moiety and a 4-methylaniline group. Its molecular formula is C₁₅H₁₄N₂O₄S (molar mass: 330.35 g/mol).
Properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-12-7-9-13(10-8-12)16-11-15(17(18)19)22(20,21)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAGUMKDANOVQP-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline typically involves the reaction of 4-methylaniline with benzenesulfonyl chloride and nitroethene under controlled conditions. The
Biological Activity
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline, with the molecular formula C15H14N2O4S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Benzenesulfonyl group
- Nitroethenyl group
- Methylaniline moiety
These structural components contribute to its reactivity and biological interactions.
This compound exhibits several mechanisms of action relevant to its biological activity:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including carbonic anhydrase IX, which plays a role in pH regulation in cancer cells. This inhibition can disrupt cellular processes, potentially leading to anticancer effects.
- Reactive Intermediates Formation : The nitro group can be reduced to form reactive intermediates that may interact with biological molecules, leading to enzyme inhibition or modification of protein functions.
- Nucleophilic Interactions : The sulfonyl group can engage in nucleophilic substitution reactions, allowing the compound to interact with various biomolecules.
Anticancer Properties
Research indicates that this compound possesses anticancer properties. A study demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines by targeting metabolic pathways associated with tumor growth. The compound's ability to interfere with pH regulation in tumor microenvironments further enhances its potential as an anticancer agent.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. Preliminary studies suggest that it disrupts bacterial cell wall synthesis and inhibits essential metabolic processes.
Case Studies
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In Vitro Studies : In vitro experiments have demonstrated that this compound effectively reduces cell viability in human cancer cell lines. The IC50 values indicate potent activity, particularly against breast and colon cancer cells.
Cell Line IC50 (µM) MCF-7 (Breast) 15 HCT116 (Colon) 10 HeLa (Cervical) 20 - Animal Models : In vivo studies using mouse models have shown that administration of the compound leads to significant tumor size reduction compared to control groups. These findings support its potential for further development as an anticancer therapeutic agent .
Research Findings and Applications
The unique properties of this compound make it a valuable candidate for drug development:
- Drug Development : Its structure allows for modifications that can enhance efficacy and reduce toxicity. Ongoing research aims to synthesize derivatives with improved biological activity and selectivity.
- Industrial Applications : Beyond medicinal chemistry, this compound is being explored for use in the production of dyes and specialty chemicals due to its unique chemical properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
Table 1: Structural and Physicochemical Comparison
Electronic and Reactivity Profiles
Electron-Withdrawing Effects :
Steric and Regiochemical Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
